
1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents and subsequent formylation. One common method involves the use of trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO) to introduce the trifluoromethyl group. The formylation step can be achieved using formic acid or a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Reduction: 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H4F3N3O |
|---|---|
Peso molecular |
179.10 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3 |
Clave InChI |
HVGVCMRXBAEMNL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



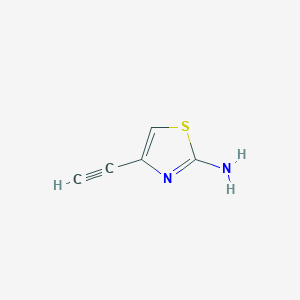
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
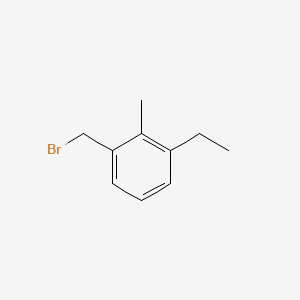
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
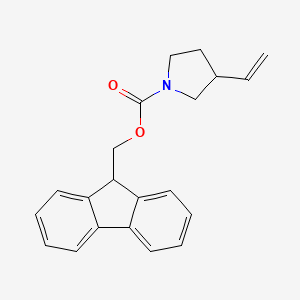
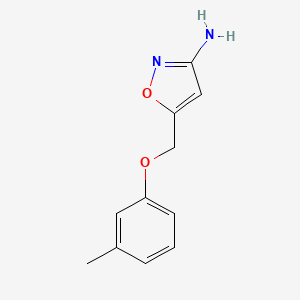

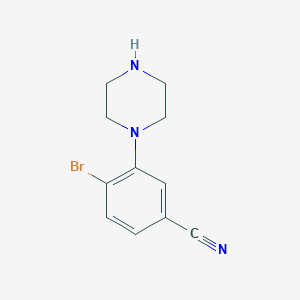
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
